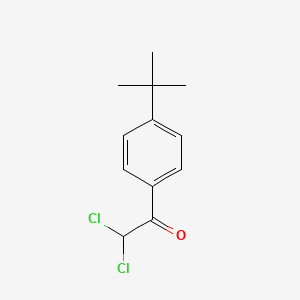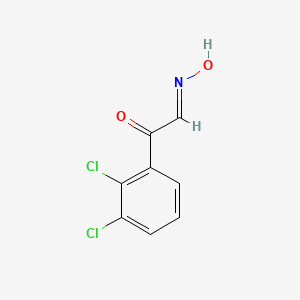
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C13H22O. It is a cyclohexene derivative with a carbaldehyde functional group and a 4-methylpentyl substituent. This compound is known for its applications in the fragrance industry, where it is used as a fragrance ingredient due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexene is reacted with a 4-methylpentylmagnesium bromide, followed by oxidation to form the desired carbaldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
Oxidation: 3-(4-Methylpentyl)cyclohex-3-ene-1-carboxylic acid.
Reduction: 3-(4-Methylpentyl)cyclohex-3-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The compound may also interact with other molecular targets, depending on its specific application in research or industry.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde: A closely related compound with similar structural features.
Hydroxyisohexyl 3-cyclohexene carboxaldehyde: Another similar compound used in the fragrance industry.
Uniqueness
3-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its combination of a cyclohexene ring with a 4-methylpentyl substituent and an aldehyde group makes it particularly valuable in fragrance formulations.
Propiedades
Número CAS |
83803-51-4 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
3-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h7,10-11,13H,3-6,8-9H2,1-2H3 |
Clave InChI |
VJHUPOBBPQKVKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1=CCCC(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


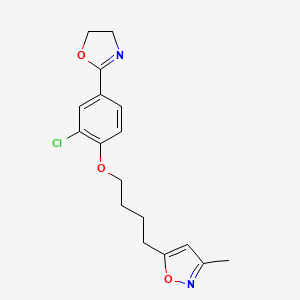
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
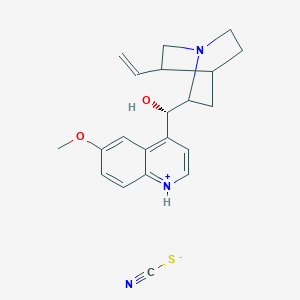

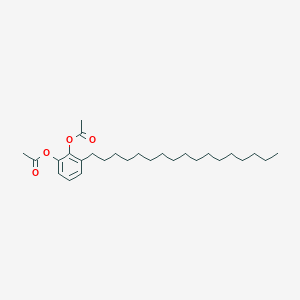
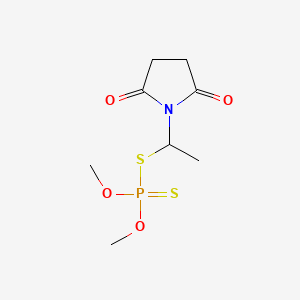
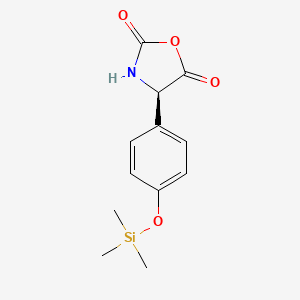
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
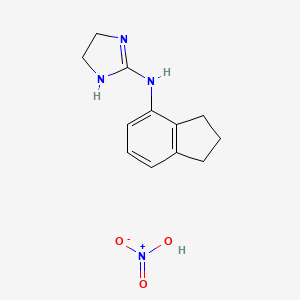

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
